Hexadecaisoleucinomycin
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Overview
Description
Hexadecaisoleucinomycin is a depsipeptide ionophore with the molecular formula C80H136N8O24. It is known for its unique structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecaisoleucinomycin can be synthesized through a series of peptide coupling reactions. The synthesis involves the formation of peptide bonds between isoleucine and other amino acids, followed by cyclization to form the depsipeptide structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes solid-phase peptide synthesis (SPPS) followed by purification using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Hexadecaisoleucinomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: H2O2 in aqueous solution or KMnO4 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Hexadecaisoleucinomycin has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as an ionophore, facilitating the transport of ions across cell membranes.
Medicine: Explored for its antimicrobial and anticancer properties, showing potential as a therapeutic agent.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions
Mechanism of Action
Hexadecaisoleucinomycin exerts its effects by acting as an ionophore, facilitating the transport of ions across biological membranes. This mechanism involves the formation of a complex with specific ions, allowing them to pass through the lipid bilayer of cells. The molecular targets include ion channels and transporters, which are crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
- Valinomycin
- Gramicidin
- Beauvericin
Properties
CAS No. |
65230-10-6 |
---|---|
Molecular Formula |
C80H136N8O24 |
Molecular Weight |
1594.0 g/mol |
IUPAC Name |
3,9,15,21,27,33,39,45-octa(butan-2-yl)-6,18,30,42-tetramethyl-12,24,36,48-tetra(propan-2-yl)-1,7,13,19,25,31,37,43-octaoxa-4,10,16,22,28,34,40,46-octazacyclooctatetracontane-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecone |
InChI |
InChI=1S/C80H136N8O24/c1-29-41(17)53-73(97)105-49(25)65(89)81-58(46(22)34-6)78(102)110-62(38(11)12)70(94)86-55(43(19)31-3)75(99)107-51(27)67(91)83-60(48(24)36-8)80(104)112-64(40(15)16)72(96)88-56(44(20)32-4)76(100)108-52(28)68(92)84-59(47(23)35-7)79(103)111-63(39(13)14)71(95)87-54(42(18)30-2)74(98)106-50(26)66(90)82-57(45(21)33-5)77(101)109-61(37(9)10)69(93)85-53/h37-64H,29-36H2,1-28H3,(H,81,89)(H,82,90)(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96) |
InChI Key |
JGKIZFPSLQPQCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C |
Origin of Product |
United States |
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